Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate, also known as 3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester, is an organic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 . It is commonly referred to as benzyl AHMP.
Molecular Structure Analysis
The molecular structure of Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is substituted at the 4-position with an amino group and a hydroxymethyl group .Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate are not detailed in the search results, it is known that piperidine derivatives are used as reactants for the synthesis of various compounds . These include orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrugs of RGD peptidomimetics .Scientific Research Applications
Pharmacological Applications
Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Method of Application
The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Results or Outcomes
The application of piperidine derivatives in pharmaceuticals has led to the development of drugs with significant biological and pharmacological activity .
Protein Kinase B (PKB) Inhibition
Another application of piperidine derivatives is in the inhibition of Protein Kinase B (PKB), an important component of intracellular signaling pathways regulating growth and survival .
Method of Application
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
properties
IUPAC Name |
benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c15-14(11-17)6-8-16(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5,17H,6-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDNKZYKHELLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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